1,4-Oxazepane-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

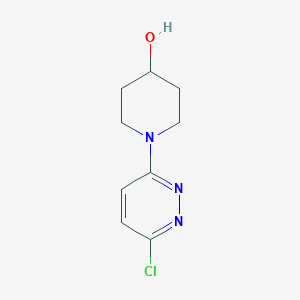

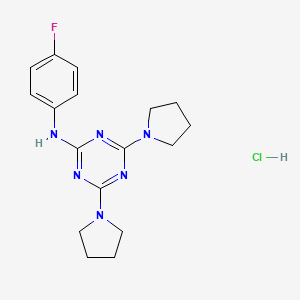

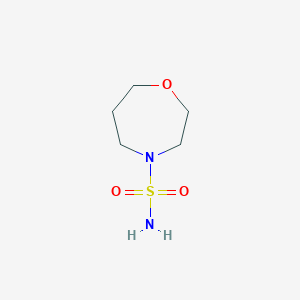

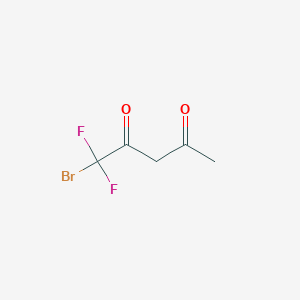

1,4-Oxazepane-4-sulfonamide is a chemical compound with the molecular formula C5H12N2O3S and a molecular weight of 180.23 . It is a type of sulfonamide, a group of compounds known for their various pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound consists of a seven-membered 1,4-oxazepane ring attached to a sulfonamide group . The InChI code for this compound is 1S/C5H12N2O3S/c6-11(8,9)7-2-1-4-10-5-3-7/h1-5H2,(H2,6,8,9) .It has a molecular weight of 180.23 . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the available resources.

Wissenschaftliche Forschungsanwendungen

Sulfonamide Inhibitors: Therapeutic Applications

Sulfonamide compounds, including various derivatives, play a crucial role in medicinal chemistry, offering a wide range of therapeutic applications. These compounds serve as synthetic bacteriostatic antibiotics, pivotal in treating bacterial infections before the advent of penicillin. Moreover, sulfonamides have found applications beyond their antimicrobial properties, including roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, antivirals (specifically HIV protease inhibitors like amprenavir), anticancer agents, and in treatments for Alzheimer's disease. Their significance is underlined by their incorporation into drugs addressing cancer, glaucoma, inflammation, and dandruff, showcasing their versatility and continued relevance in drug development (Gulcin & Taslimi, 2018; Carta, Scozzafava, & Supuran, 2012).

Mafosfamide: An Anticancer Agent

The exploration of sulfonamide derivatives in oncology has led to the development of compounds like Mafosfamide. This agent, representing a new generation of oxazaphosphorine drugs, has demonstrated efficacy against various cancer cells, supported by both in vitro and in vivo studies. Its application in clinical trials, particularly for treating neoplastic meningitis through intrathecal administration, highlights the potential of sulfonamide derivatives in cancer therapy (Mazur et al., 2012).

Environmental and Health Impacts

Sulfonamides' presence in the environment, primarily from agricultural use, raises concerns regarding microbial resistance and potential human health hazards. Research indicates that sulfonamides can induce changes in microbial populations, possibly impacting human health on a global scale. This emphasizes the need for careful management and reduction of environmental exposure to these compounds (Baran et al., 2011).

Advanced Water Treatment Technologies

The environmental persistence of sulfonamides has spurred research into advanced water treatment technologies to mitigate their ecological and health impacts. Innovative approaches, such as advanced oxidation processes (AOPs), have been proposed for effectively reducing the toxicity of sulfonamides in water, showcasing the intersection of environmental science and chemical research (Li et al., 2021).

Safety and Hazards

The safety information for 1,4-Oxazepane-4-sulfonamide indicates that it has some hazards associated with it. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

Wirkmechanismus

Target of Action

Sulfonamides, a class of compounds to which 1,4-oxazepane-4-sulfonamide belongs, are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folic acid synthesis, respectively .

Mode of Action

Sulfonamides generally act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme uses para-aminobenzoic acid (PABA) for synthesizing folic acid, which is essential for bacterial growth and reproduction . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

As a sulfonamide, it is likely to affect the folic acid synthesis pathway by inhibiting the enzyme dihydropteroate synthetase . This inhibition disrupts the production of folic acid, a vital component in the synthesis of nucleic acids and proteins, thereby affecting bacterial growth and reproduction .

Pharmacokinetics

Most sulfonamides are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of sulfonamides is inhibited by pus .

Result of Action

By inhibiting the synthesis of folic acid, sulfonamides can prevent the growth and reproduction of bacteria, leading to their eventual death .

Action Environment

It is known that the antibacterial action of sulfonamides is inhibited by pus . This suggests that the presence of pus or similar substances in the environment could potentially affect the efficacy of this compound.

Eigenschaften

IUPAC Name |

1,4-oxazepane-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3S/c6-11(8,9)7-2-1-4-10-5-3-7/h1-5H2,(H2,6,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNISBHTMIOXNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCOC1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251292-93-9 |

Source

|

| Record name | 1,4-oxazepane-4-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(6-methoxy-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2703736.png)

![Benzyl n-[(2s)-4-methyl-1-[[(2r)-4-methyl-1-[[(2s)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/no-structure.png)

![5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic Acid](/img/structure/B2703739.png)

![3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2703740.png)

![tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate](/img/structure/B2703742.png)

![N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2703743.png)